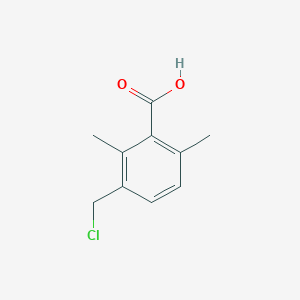

3-Chloromethyl-2,6-dimethyl-benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

179554-33-7 |

|---|---|

Molecular Formula |

C10H11ClO2 |

Molecular Weight |

198.64 g/mol |

IUPAC Name |

3-(chloromethyl)-2,6-dimethylbenzoic acid |

InChI |

InChI=1S/C10H11ClO2/c1-6-3-4-8(5-11)7(2)9(6)10(12)13/h3-4H,5H2,1-2H3,(H,12,13) |

InChI Key |

MZNSTSYKTYQZCP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)CCl)C)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 3 Chloromethyl 2,6 Dimethyl Benzoic Acid

Reactivity of the Chloromethyl Moiety

The chloromethyl group attached to the benzene (B151609) ring at the meta-position is a benzylic halide. This structural feature is the primary determinant of its reactivity, which is characterized by nucleophilic substitution, potential elimination reactions, and hydrolysis.

Nucleophilic Substitution Reactions

The benzylic chloride at the 3-position is an excellent electrophilic site for nucleophilic substitution reactions. nih.gov These reactions can proceed through either an SN1 or SN2 mechanism. The SN2 pathway involves a concerted, single-step reaction where the nucleophile attacks the carbon atom, and the chloride ion leaves simultaneously. byjus.com Alternatively, the SN1 pathway involves the formation of a resonance-stabilized benzylic carbocation, which then reacts with the nucleophile. For a primary benzylic halide such as this, the SN2 mechanism is often significant. byjus.com This reactivity allows for the synthesis of a wide array of derivatives by reacting the compound with various nucleophiles.

Table 1: Examples of Predicted Nucleophilic Substitution Reactions This table is interactive. Click on the headers to sort.

| Nucleophile (Nu⁻) | Example Reagent | Potential Product |

|---|---|---|

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 3-Cyanomethyl-2,6-dimethyl-benzoic acid |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | 3-Azidomethyl-2,6-dimethyl-benzoic acid |

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | 3-Hydroxymethyl-2,6-dimethyl-benzoic acid |

| Alkoxide (R'O⁻) | Sodium Alkoxide (NaOR') | 3-(Alkoxymethyl)-2,6-dimethyl-benzoic acid |

Elimination Reactions and Byproduct Formation

While substitution is the major reaction pathway, the formation of byproducts through other routes can occur. A notable intramolecular reaction is the formation of a lactone, which has been observed in structurally similar compounds like 2-chloromethyl-6-methylbenzoic acid esters under thermal stress. google.com In the case of 3-Chloromethyl-2,6-dimethyl-benzoic acid, the carboxylate group can act as an intramolecular nucleophile, attacking the chloromethyl group. This process, which is a type of intramolecular nucleophilic substitution, leads to the formation of a stable cyclic ester (lactone). This reaction pathway can compete with desired intermolecular reactions, particularly at higher temperatures or under basic conditions that favor the carboxylate anion. nih.govgoogle.com

Hydrolysis Pathways of the Chloromethyl Group

Hydrolysis of the chloromethyl group represents a specific case of nucleophilic substitution where water serves as the nucleophile, converting the -CH₂Cl group to a hydroxymethyl (-CH₂OH) group. This transformation yields 3-Hydroxymethyl-2,6-dimethyl-benzoic acid. The reaction is typically facilitated by heat and can proceed via an SN1 mechanism, which is favored due to the electronic stability of the intermediate benzylic carbocation. However, under basic conditions, the hydrolysis can be accompanied by the aforementioned lactone formation.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group's reactivity is profoundly affected by its chemical environment, specifically the steric hindrance imposed by the two adjacent methyl groups in the ortho positions (positions 2 and 6).

Esterification Reactions

The direct acid-catalyzed esterification (Fischer esterification) of this compound with an alcohol is exceptionally challenging. youtube.com The two ortho-methyl groups create significant steric bulk around the carboxyl group, physically obstructing the approach of the alcohol nucleophile.

To overcome this steric hindrance, indirect methods are typically employed. A common and effective strategy is to first convert the carboxylic acid into a more reactive intermediate, such as an acid chloride. This is achieved by reacting the acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more susceptible to nucleophilic attack and reacts readily with alcohols to form the desired ester. nih.govgoogle.com

Table 2: Feasible Esterification Strategies for Sterically Hindered Benzoic Acids This table is interactive. Click on the headers to sort.

| Method | Reagent Sequence | Mechanism Description |

|---|---|---|

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂2. Alcohol (R'OH), Pyridine | The carboxylic acid is converted to a highly reactive acid chloride, which is not sterically impeded at the carbonyl carbon. It then reacts efficiently with an alcohol. google.com |

| Via Carboxylate Salt | 1. Base (e.g., K₂CO₃)2. Alkyl Halide (R'-X) | The acid is deprotonated to form a carboxylate salt. The resulting anion acts as a nucleophile, displacing a halide from a primary alkyl halide (an SN2 reaction). byjus.com |

Amidation and Other Carboxyl Group Transformations

Similar to esterification, the direct formation of amides by heating the carboxylic acid with an amine is severely hindered by the ortho-methyl groups. The most viable route for amidation involves the activation of the carboxylic acid. The standard protocol is the conversion of the acid to its corresponding acid chloride, 3-chloromethyl-2,6-dimethyl-benzoyl chloride. This activated intermediate can then undergo a smooth reaction with a primary or secondary amine to produce the target amide.

Other transformations of the carboxylic acid group, such as its reduction to a primary alcohol, are also possible. This would require a potent reducing agent, such as lithium aluminum hydride (LiAlH₄), to form 3-chloromethyl-2,6-dimethyl-benzyl alcohol. The steric hindrance might necessitate more forcing conditions compared to unhindered benzoic acids.

Decarboxylation Studies

The decarboxylation of benzoic acids, particularly those with ortho-substituents, is a reaction of significant academic interest. Generally, the removal of the carboxyl group as carbon dioxide from an aromatic ring requires high temperatures. The stability of the resulting carbanion intermediate is a key factor influencing the reaction rate. For ortho-substituted benzoic acids, the mechanism can be more complex, sometimes involving the participation of the adjacent group.

While specific studies on the decarboxylation of this compound are not detailed in available literature, it is known that increasing reaction temperatures above 100°C during other transformations can lead to undesirable decarboxylation of substituted benzoic acids. evitachem.com The presence of the two ortho-methyl groups in this compound would likely necessitate harsh thermal conditions to effect decarboxylation, proceeding through the formation of a sterically hindered 2,4-dimethylbenzyl chloride.

Aromatic Ring Functionalization and Stability

The stability of this compound is generally robust under standard laboratory conditions. However, it may degrade under conditions of extreme pH or temperature. The functionalization of the aromatic ring is governed by the electronic and steric effects of the existing substituents.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene derivatives. The susceptibility of the aromatic ring of this compound to an incoming electrophile is determined by the combined influence of its substituents.

Activating Groups: The two methyl groups (-CH₃) at positions 2 and 6 are electron-donating groups (EDG) through an inductive effect and hyperconjugation. They activate the ring towards electrophilic attack.

Deactivating Groups: The carboxylic acid group (-COOH) is a meta-directing, deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. The chloromethyl group (-CH₂Cl) is also deactivating due to the inductive effect of the electronegative chlorine atom.

The net effect is a moderately deactivated ring compared to toluene (B28343), but one that is still capable of undergoing electrophilic substitution under appropriate conditions. The strong steric hindrance provided by the two ortho-methyl groups flanking the carboxylic acid will also play a significant role in the feasibility and outcome of these reactions.

Regioselectivity in Further Functionalization

The directing effects of the substituents determine the position of any new group added to the aromatic ring.

The two methyl groups are ortho-, para-directors.

The carboxylic acid and chloromethyl groups are meta-directors.

Considering the positions on the ring:

Position 4 is para to the methyl group at C-2 and meta to the carboxylic acid and chloromethyl group.

Position 5 is meta to the methyl groups and the carboxylic acid, and ortho to the chloromethyl group.

Given these competing influences, predicting the exact regioselectivity is complex. However, the powerful ortho-, para-directing influence of the two activating methyl groups would strongly favor substitution at position 4. Attack at position 5 would be electronically less favored. The significant steric hindrance around the ring, particularly near positions 1, 2, and 6, would further disfavor substitution at any position other than 4. Therefore, electrophilic attack is most likely to occur at the C-4 position.

Oxidative and Reductive Transformations of the Aromatic Nucleus

The substituents and the aromatic ring itself can undergo various oxidative and reductive transformations.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the chloromethyl group. Under harsh conditions, such reagents can also lead to the degradation of the aromatic ring itself. The benzylic methyl groups could also be susceptible to oxidation, potentially leading to a polycarboxylic acid derivative before ring cleavage occurs.

Reduction: The chloromethyl group is susceptible to reduction. For instance, it can be reduced to a methyl group using hydrogen gas in the presence of a palladium catalyst. Catalytic hydrogenation under more forcing conditions (higher pressure and temperature) could potentially reduce the aromatic ring to a cyclohexane (B81311) derivative, although this would be a difficult transformation due to the steric hindrance and the presence of the deactivating carboxyl group.

Reaction Mechanism Elucidation for Transformations Involving this compound

Understanding the mechanisms of reactions involving this molecule is key to controlling its transformations for synthetic applications.

Radical Pathways in Aromatic Methylation

Specific research detailing the involvement of this compound in radical pathways for aromatic methylation is not present in the surveyed literature. However, benzylic halides can be precursors to benzyl (B1604629) radicals under certain photolytic or radical-initiating conditions. A plausible, though not experimentally documented, pathway could involve the homolytic cleavage of the C-Cl bond to generate a 3-(carboxy)-2,6-dimethylbenzyl radical. This radical could then, in theory, participate in subsequent reactions, but its specific use in aromatic methylation is not established.

Transition State Analysis in Key Reactions

The analysis of the transition state provides deeper insight into the preferred reaction pathway. The geometry and energy of the transition state are the ultimate determinants of the reaction rate and mechanism.

SN2 Transition State:

In a hypothetical SN2 reaction of this compound, the transition state would feature a trigonal bipyramidal geometry at the benzylic carbon. quora.com The incoming nucleophile and the departing chloride ion would occupy the axial positions, approximately 180° from each other. The benzene ring and the two hydrogen atoms of the chloromethyl group would lie in the equatorial plane.

A key feature of the SN2 transition state for benzylic halides is the orbital overlap between the p-orbitals of the benzylic carbon and the π-system of the aromatic ring. youtube.com This overlap allows for the delocalization of the negative charge that is developing on the departing leaving group and the incoming nucleophile, which stabilizes the transition state and accelerates the reaction compared to non-benzylic primary alkyl halides. youtube.com However, for this compound, the steric clash between the ortho-methyl groups and the incoming nucleophile would significantly raise the energy of this transition state, making the SN2 pathway less favorable.

SN1 Transition State and Intermediate:

For an SN1 reaction, the rate-determining step is the formation of the benzylic carbocation. The transition state for this step would resemble the carbocation intermediate itself, according to the Hammond postulate. This transition state would have a significant degree of C-Cl bond breaking.

The resulting 3-carboxy-2,6-dimethylbenzyl carbocation would be planar at the benzylic carbon, with the empty p-orbital aligned to overlap with the π-system of the benzene ring. This alignment allows for extensive resonance stabilization, with the positive charge delocalized into the aromatic ring. The electron-donating methyl groups at the ortho positions would further stabilize this carbocation through inductive effects and hyperconjugation. The electron-withdrawing carboxylic acid group at the meta position would have a destabilizing inductive effect, but its influence is less pronounced from the meta position compared to an ortho or para position.

Computational studies on substituted benzyl halides have shown that the transition state can be "loose" (more carbocation-like, favoring SN1) or "tight" (more associative, favoring SN2) depending on the electronic nature of the substituents. researchgate.net Given the mixed electronic effects and significant steric hindrance of this compound, its reactions are likely to proceed through a "loose" transition state with considerable SN1 character, especially in polar protic solvents.

| Characteristic | SN1 Transition State | SN2 Transition State |

| Molecularity | Unimolecular | Bimolecular |

| Geometry at Carbon | Approaching trigonal planar | Trigonal bipyramidal |

| Key Feature | Formation of a resonance-stabilized benzylic carbocation | Backside attack of the nucleophile |

| Stabilization | Resonance delocalization of positive charge, inductive effects of methyl groups | Conjugation of p-orbitals with the aromatic ring |

| Effect of Substituents on this compound | 2,6-dimethyl groups stabilize; 3-carboxy group destabilizes. | Steric hindrance from 2,6-dimethyl groups destabilizes. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous determination of the molecular structure of 3-Chloromethyl-2,6-dimethyl-benzoic acid. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete picture of the atomic arrangement can be constructed.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Aromatic Protons (H-4, H-5) : The two protons on the aromatic ring are expected to appear in the aromatic region of the spectrum. Due to their different electronic environments, they would likely present as a pair of doublets.

Methyl Protons (2-CH₃, 6-CH₃) : The two methyl groups at positions 2 and 6 are chemically equivalent and are expected to produce a single, sharp signal (a singlet) in the aliphatic region of the spectrum. chemicalbook.com

Chloromethyl Protons (3-CH₂Cl) : The two protons of the chloromethyl group are also equivalent and would give rise to a singlet. The chemical shift of this signal is anticipated to be in the range typical for benzylic protons adjacent to a chlorine atom. chemicalbook.com

Carboxylic Acid Proton (-COOH) : The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, a characteristic feature of carboxylic acids. chemicalbook.com

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -COOH | ~10-13 | Broad Singlet | Position is solvent and concentration dependent. |

| H-4, H-5 | ~7.0-7.3 | Pair of Doublets | Chemical shifts are estimates based on substituted benzoic acids. mit.edu |

| 3-CH₂Cl | ~4.5-4.7 | Singlet | Based on data for benzyl (B1604629) chloride. chemicalbook.com |

| 2-CH₃, 6-CH₃ | ~2.1-2.4 | Singlet | Based on data for 2,6-dimethylbenzoic acid. chemicalbook.com |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Carboxylic Carbon (-COOH) : The carbon of the carboxylic acid group is expected at the most downfield position.

Aromatic Carbons : The six carbons of the benzene (B151609) ring will have distinct chemical shifts. The carbons bearing substituents (C-1, C-2, C-3, C-6) will have shifts influenced by those groups, while the protonated carbons (C-4, C-5) will appear at relatively upfield positions in the aromatic region.

Chloromethyl Carbon (-CH₂Cl) : The carbon of the chloromethyl group is expected in the aliphatic region, with its shift influenced by the adjacent chlorine atom. hmdb.cachemicalbook.com

Methyl Carbons (-CH₃) : The two equivalent methyl carbons will give a single signal in the upfield region of the spectrum. chemicalbook.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -COOH | ~170-175 | Based on data for 2,6-dimethylbenzoic acid. chemicalbook.com |

| C-1 | ~135-140 | Substituted aromatic carbon. |

| C-2, C-6 | ~130-135 | Substituted aromatic carbons bearing methyl groups. chemicalbook.com |

| C-3 | ~135-140 | Substituted aromatic carbon bearing the chloromethyl group. |

| C-4, C-5 | ~125-130 | Protonated aromatic carbons. |

| -CH₂Cl | ~45-50 | Based on data for benzyl chloride. hmdb.cachemicalbook.com |

| 2-CH₃, 6-CH₃ | ~15-20 | Based on data for 2,6-dimethylbenzoic acid. chemicalbook.com |

While one-dimensional NMR provides chemical shift and coupling information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. A key correlation would be observed between the aromatic protons H-4 and H-5, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates protons with their directly attached carbons. It would be used to definitively link the proton signals for H-4 and H-5, the methyl groups, and the chloromethyl group to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the substitution pattern on the benzene ring. Expected key correlations would include:

The chloromethyl protons (-CH₂Cl) to the aromatic carbons C-2, C-3, and C-4.

The methyl protons (2-CH₃ and 6-CH₃) to the aromatic carbons C-1, C-2, C-6, and C-5 (for 6-CH₃) or C-3 (for 2-CH₃).

The aromatic protons H-4 and H-5 to neighboring aromatic carbons.

Together, these 2D NMR techniques would provide a comprehensive and definitive map of the molecular structure of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and reveal the presence of specific functional groups.

The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its functional groups.

O-H Stretch : A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching of the hydroxyl group in the carboxylic acid, which is broadened by hydrogen bonding. docbrown.info

C-H Stretches : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and chloromethyl groups are expected just below 3000 cm⁻¹.

C=O Stretch : A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is anticipated in the region of 1680-1710 cm⁻¹. docbrown.infonih.gov

C=C Stretches : Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch : The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group is expected between 1210 and 1320 cm⁻¹. docbrown.info

C-Cl Stretch : The carbon-chlorine stretching vibration from the chloromethyl group typically appears in the fingerprint region, around 600-800 cm⁻¹. chemicalbook.com

Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong, Sharp |

| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Medium |

| C-Cl Stretch | 600-800 | Medium to Strong |

The conformation of this compound, particularly the orientation of the carboxylic acid group relative to the benzene ring, can influence its vibrational spectra.

Due to the steric hindrance from the two ortho-methyl groups, the carboxylic acid group is likely forced to twist out of the plane of the benzene ring. nih.govresearchgate.net This loss of planarity disrupts the conjugation between the carbonyl group (C=O) and the aromatic π-system. As a result, the C=O stretching frequency in the IR spectrum might shift to a higher wavenumber (blue shift) compared to a planar benzoic acid derivative, as the C=O bond would have more double-bond character. This steric effect, known as the "ortho effect," is a key feature in the analysis of substituted benzoic acids and can be observed in their vibrational spectra. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within the molecule, particularly those associated with its aromatic system.

The primary chromophore in this compound is the substituted benzene ring. The electronic spectrum is characterized by π → π* transitions typical of aromatic compounds. The benzoic acid moiety itself displays distinct absorption bands. nist.gov The presence of substituents on the benzene ring—two methyl groups and a chloromethyl group—influences the energy of these transitions and thus the position of the absorption maxima (λ_max).

The electron-donating methyl groups and the electron-withdrawing carboxylic acid and chloromethyl groups modify the electron density of the aromatic ring, which can lead to shifts in the absorption bands compared to unsubstituted benzoic acid. The analysis of related compounds, such as azo dyes derived from benzoic acid, shows that the core structure and its substituents dictate the spectral properties. academie-sciences.fr

The electronic absorption spectrum of this compound is expected to exhibit solvatochromism, where the absorption maxima shift in response to the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule.

In nonpolar solvents, the molecule exists in a less polarized state. In polar protic solvents, such as ethanol (B145695) or methanol (B129727), hydrogen bonding can occur with the carboxylic acid group, leading to stabilization of the ground and excited states, which typically results in a bathochromic (red) or hypsochromic (blue) shift depending on the specific transition. mdpi.comorientjchem.org Studies on similar aromatic compounds demonstrate that interactions like hydrogen bonding significantly influence spectral shifts. mdpi.comorientjchem.org

Table 1: Expected UV-Vis Spectral Data in Different Solvents Note: This table is predictive, based on typical solvent effects on substituted benzoic acids.

| Solvent | Polarity | Expected λ_max Shift | Primary Interaction |

| Hexane | Nonpolar | Baseline | van der Waals forces |

| Dichloromethane (B109758) | Polar Aprotic | Slight bathochromic shift | Dipole-dipole interactions |

| Acetonitrile (B52724) | Polar Aprotic | Bathochromic shift | Dipole-dipole interactions |

| Ethanol | Polar Protic | Significant shift | Hydrogen bonding |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is indispensable for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₁₀H₁₁ClO₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The exact mass is calculated using the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁶O).

Table 2: Molecular Formula and Exact Mass

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Nominal Mass | 198 g/mol |

| Monoisotopic Mass | 198.04476 Da |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is used to induce and analyze the fragmentation of the molecular ion. By isolating the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced that helps to confirm the structure. For this compound, key fragmentations are predicted based on the known behavior of benzoic acids and substituted aromatic compounds. miamioh.edu

Common fragmentation pathways for similar benzoic acid derivatives include the loss of water (H₂O), the hydroxyl radical (•OH), and the entire carboxylic acid group (•COOH). miamioh.edunih.gov The presence of the chloromethyl group introduces additional pathways, such as the loss of a chlorine radical (•Cl) or a chloromethyl radical (•CH₂Cl).

Table 3: Predicted Key Fragments in MS/MS Analysis Note: This table is predictive and based on established fragmentation principles.

| Fragment Ion | Proposed Loss | m/z of Fragment |

| [M - H₂O]⁺ | Loss of water | 180.0342 |

| [M - Cl]⁺ | Loss of chlorine radical | 163.0708 |

| [M - COOH]⁺ | Loss of carboxyl radical | 153.0575 |

| [M - CH₂Cl]⁺ | Loss of chloromethyl radical | 149.0603 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of benzoic acid derivatives. google.comekb.eg This method uses a nonpolar stationary phase (like a C18 column) and a polar mobile phase, which allows for the effective separation of compounds based on their hydrophobicity. The acidic nature of the target molecule necessitates the use of a buffered or acidified mobile phase to ensure a consistent and reproducible retention time by suppressing the ionization of the carboxylic acid group.

For purification on a larger scale, preparative chromatography can be utilized. Additionally, classical techniques such as liquid-liquid extraction can be effective for initial separation, leveraging the acidic nature of the carboxylic group. The compound can be extracted from an organic solvent into an aqueous basic solution (like sodium bicarbonate), leaving non-acidic impurities behind in the organic layer. youtube.com

Table 4: Example of a Generic RP-HPLC Method for Analysis

| Parameter | Condition | Purpose |

| Column | C18, 4.6 x 250 mm, 5 µm | Provides a nonpolar stationary phase for separation. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified aqueous phase to suppress ionization. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |

| Gradient | Gradient from 10% to 90% B | Allows for separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at ~230 nm | Monitors the aromatic chromophore. |

| Injection Volume | 10 µL | Standard volume for analytical injection. |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantitative analysis of this compound, ensuring the assessment of its purity and concentration in various samples. This method is particularly suited for non-volatile, thermally sensitive compounds, offering high resolution and sensitivity. A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of benzoic acid derivatives. ekb.eg

In a representative RP-HPLC setup, a nonpolar stationary phase, such as a C18-modified silica (B1680970) column, is used in conjunction with a polar mobile phase. ekb.egresearchgate.net The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a gradient elution is often preferred, where the composition of the mobile phase is varied over time to achieve optimal separation from impurities. A common mobile phase combination consists of an organic solvent like acetonitrile and an aqueous buffer, such as ammonium (B1175870) acetate, with the pH adjusted to control the ionization state of the carboxylic acid group.

Detection is commonly performed using a Diode-Array Detector (DAD) or a standard UV-Vis detector. The aromatic nature of this compound allows for strong UV absorbance, with an optimal detection wavelength typically set around 228-234 nm. The compound is identified by its characteristic retention time under specific chromatographic conditions, while quantification is achieved by integrating the peak area and comparing it to a calibration curve constructed from standards of known concentration. This method provides excellent linearity, precision, and accuracy for quality control purposes.

Table 1: Illustrative RP-HPLC Parameters for Analysis

| Parameter | Value |

|---|---|

| Column | C18-modified silica (e.g., 250 mm x 4.6 mm, 5 µm) ekb.eg |

| Mobile Phase A | 0.05 M Ammonium Acetate (pH 4.4) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5-10 µL researchgate.net |

| Detection | UV at 230 nm |

| Column Temperature | 25 °C researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical tool for the identification and quantification of volatile and semi-volatile substances that may be present as impurities, synthetic by-products, or degradation products related to this compound. The compound itself has a relatively low volatility, often requiring derivatization (e.g., esterification to form a methyl ester) to become amenable to GC analysis. nist.gov

The GC component separates individual compounds from a mixture based on their boiling points and affinities for the stationary phase within a capillary column. As each separated component elutes from the column, it enters the mass spectrometer. In the MS, molecules are typically ionized by a high-energy beam of electrons (Electron Ionization - EI), causing them to fragment in a reproducible manner. The mass spectrometer then separates these charged fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that serves as a molecular "fingerprint."

This technique is invaluable for identifying unknown volatile impurities by comparing their mass spectra to established libraries, such as the NIST Mass Spectral Library. nist.gov For instance, GC-MS can be used to detect the presence of starting materials like 2,6-dimethylbenzoic acid or other related volatile side-products from the chloromethylation reaction. nist.gov

Table 2: Potential Volatile Analytes and Characteristic Mass Spectrum Fragments

| Compound | Potential Origin | Likely Characteristic m/z Fragments |

|---|---|---|

| 2,6-Dimethylbenzoic acid | Starting material, impurity | 150 (M+), 135 (M+-CH3), 105, 91, 77 |

| Methyl 2,6-dimethylbenzoate | Derivatization product | 164 (M+), 133 (M+-OCH3), 105, 91 |

| Toluene (B28343) | Solvent residue, by-product | 92 (M+), 91 (M+-H) |

| Xylene Isomers | Impurity | 106 (M+), 91 (M+-CH3) |

X-ray Crystallography for Solid-State Structural Determination

X-ray Crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of this compound in its solid, crystalline state. This powerful technique provides unambiguous information regarding bond lengths, bond angles, conformational details, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. uky.edu

The process requires a single, high-quality crystal of the compound. This crystal is mounted and exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. By rotating the crystal and collecting thousands of diffraction spots, a complete dataset is obtained. Sophisticated software is then used to analyze this pattern and reconstruct a three-dimensional map of the electron density within the unit cell—the basic repeating unit of the crystal. From this map, the positions of individual atoms can be determined with very high precision.

The resulting structural data includes the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, and the angles α, β, γ). researchgate.netresearchgate.net For benzoic acid derivatives, this analysis often reveals the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact. The conformation of the molecule, including the torsion angle between the carboxylic acid group and the benzene ring, is also precisely defined.

Table 3: Representative Crystallographic Data for a Substituted Benzoic Acid Note: The following data is illustrative and based on typical values for similar chlorinated and methylated benzoic acid structures. researchgate.netresearchgate.net Actual data would require experimental determination for this compound.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.5 |

| c (Å) | ~12.0 |

| α (°) ** | 90 |

| β (°) | ~100 |

| γ (°) | 90 |

| Volume (ų) ** | ~1030 |

| Z (Molecules/Unit Cell) | 4 |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a static picture of the molecule's preferred conformation and its electronic properties, which are key determinants of its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) has become a standard method for obtaining accurate optimized geometries and energetic information for organic molecules. By approximating the electron density, DFT methods can calculate the minimum energy structure of 3-Chloromethyl-2,6-dimethyl-benzoic acid. These calculations would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Kohn-Sham equations. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can determine the relative energies of different conformers, for instance, those arising from the rotation of the carboxylic acid group and the chloromethyl group, thus identifying the most stable conformation in the gas phase.

Awaiting specific research data on DFT calculations for this compound to populate a data table with optimized geometric parameters.

While DFT is based on electron density, Hartree-Fock (HF) theory provides a foundational wave-function-based approach to solving the electronic Schrödinger equation. Although computationally less intensive than post-HF methods, the HF method neglects electron correlation, which can be significant. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF solution to include electron correlation, offering higher accuracy for electronic properties like ionization potentials, electron affinities, and dipole moments. For this compound, these methods could provide a more refined understanding of its electronic structure compared to DFT alone.

Specific findings from Hartree-Fock or post-Hartree-Fock studies on this compound are not currently available in the searched literature.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) using Computational Models

Computational models are invaluable for predicting and interpreting various types of spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and help in understanding the relationship between molecular structure and spectroscopic signatures.

A critical step in computational spectroscopy is the validation of the theoretical model by comparing the calculated spectra with experimentally obtained data. For this compound, this would involve:

NMR: Calculating the chemical shifts (¹H and ¹³C) using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically with DFT, and comparing them to experimental NMR spectra.

IR: Computing the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the theoretical model, allowing for a more accurate comparison with experimental FT-IR spectra.

UV-Vis: Using Time-Dependent DFT (TD-DFT) to predict the electronic transitions and their corresponding oscillator strengths, which can be compared to the absorption maxima observed in an experimental UV-Vis spectrum.

No published studies were found that present a direct comparison between calculated and experimental spectra for this compound.

Experimental spectra can sometimes exhibit complex patterns of overlapping peaks that are difficult to assign to specific molecular motions or electronic transitions. Theoretical calculations can be instrumental in deconvoluting these complexities. For instance, the potential energy distribution (PED) analysis of calculated vibrational frequencies can definitively assign each IR absorption band to specific stretching, bending, or torsional modes within the this compound molecule. Similarly, analysis of the molecular orbitals involved in the calculated electronic transitions can clarify the nature of the absorptions seen in the UV-Vis spectrum (e.g., n→π* or π→π* transitions).

Detailed theoretical assignments of the spectral features of this compound are contingent on the availability of dedicated computational studies.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Currently, there is a lack of published molecular dynamics simulation studies specifically focused on this compound.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, providing insights into the energy landscapes and the structures of transient species like transition states. For a molecule such as this compound, theoretical modeling can be instrumental in understanding its synthesis and reactivity.

The free energy surface for such a reaction would be mapped by calculating the Gibbs free energy of the reactants, intermediates, transition states, and products. Density Functional Theory (DFT) methods are commonly employed for such calculations, providing a balance between accuracy and computational cost. The reaction would likely proceed via a radical chain mechanism, initiated by a radical initiator (e.g., AIBN) or UV light. stackexchange.com

The key steps in the reaction pathway that would be modeled include:

Initiation: Homolytic cleavage of the initiator to form radicals.

Propagation:

Abstraction of a benzylic hydrogen from one of the methyl groups of 2,3,6-trimethylbenzoic acid by a chlorine radical. Given the three methyl groups, there would be different potential radical intermediates. Computational modeling would help determine the most stable radical. The benzylic C-H bonds are significantly weaker than aryl C-H bonds, making benzylic hydrogen abstraction the favored pathway. stackexchange.com

Reaction of the resulting benzylic radical with a chlorine source (e.g., sulfuryl chloride or N-chlorosuccinimide) to form the chloromethyl group and regenerate the chlorine radical.

Termination: Combination of two radicals to end the chain reaction.

Computational modeling would reveal the relative energies of the transition states for hydrogen abstraction from the different methyl groups, thus predicting the regioselectivity of the chlorination. The ortho- and para-methyl groups relative to the carboxylic acid would have different electronic environments, influencing the stability of the corresponding benzylic radicals.

The kinetics and thermodynamics of each elementary step in the proposed synthesis can be investigated computationally. Transition state theory can be used to calculate the rate constants for each propagation step from the calculated activation energies.

Kinetics: The activation energy for the hydrogen abstraction step is crucial in determining the reaction rate. Computational studies on the chlorination of substituted toluenes have shown that the transition state for benzylic hydrogen abstraction by a chlorine radical is relatively early, with a partially broken C-H bond and a partially formed H-Cl bond. rsc.org The stability of the benzylic radical intermediate plays a significant role in lowering the activation energy. For 2,3,6-trimethylbenzoic acid, the presence of the electron-donating methyl groups and the electron-withdrawing carboxylic acid group would influence the stability of the benzylic radical at each position.

A kinetic study on the chlorination of nuclear-substituted toluenes using sulfuryl chloride in benzene (B151609) showed a Hammett ρ value of -0.83, indicating that electron-donating groups accelerate the reaction by stabilizing the electron-deficient transition state. rsc.org

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models could be developed to predict properties like its pKa, solubility, or chromatographic retention time.

While no specific QSPR models for this compound were found, the general approach would involve calculating a variety of molecular descriptors. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial atomic charges).

Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies).

These descriptors would then be correlated with experimentally determined properties using statistical methods like multiple linear regression or machine learning algorithms. For instance, the pKa of a series of substituted benzoic acids can be predicted using descriptors that quantify the electronic and steric effects of the substituents.

The Hammett equation is a classic example of a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org The equation is given by: log(k/k₀) = σρ or log(K/K₀) = σρ where k or K is the rate or equilibrium constant for the substituted compound, and k₀ or K₀ is the constant for the unsubstituted compound. The substituent constant, σ, depends on the nature and position of the substituent, while the reaction constant, ρ, is characteristic of the reaction. wikipedia.org

The Hammett sigma (σ) constants for the relevant substituents are:

| Substituent | Position | σ Value |

|---|---|---|

| -CH₃ | ortho | -0.07 |

| -CH₃ | meta | -0.07 |

| -CH₂Cl | meta | +0.18 |

Note: The σ value for an ortho substituent is often influenced by steric effects and is used with caution in standard Hammett plots. The value provided is a general literature value. The σ value for the meta-CH₂Cl group is based on its inductive effect.

The two methyl groups at the 2- and 6-positions are electron-donating by induction (σ < 0). The chloromethyl group at the 3-position is electron-withdrawing by induction (σ > 0). The primary electronic influence of the -CH₂Cl group is the inductive effect of the electronegative chlorine atom.

The most significant feature of this compound is the presence of the two ortho-methyl groups. This disubstitution forces the carboxylic acid group to twist out of the plane of the benzene ring. This "ortho effect" has several consequences:

Increased Acidity: The twisting of the carboxyl group reduces the resonance interaction between the carboxyl group and the aromatic ring. This destabilizes the neutral acid form more than the carboxylate anion, leading to an increase in acidity (a lower pKa) compared to what would be expected based on electronic effects alone. For example, the pKa of 2,6-dimethylbenzoic acid is lower than that of benzoic acid, despite the electron-donating nature of the methyl groups.

Steric Hindrance: The bulky ortho-substituents sterically hinder the approach of reagents to the carboxylic acid group, which can decrease the rates of reactions like esterification.

Computational studies can be used to predict the pKa of such complex molecules. For instance, a recent study on the pKa determination of substituted benzoic acids using DFT methods highlighted the challenge of accurately modeling the "ortho effect" for compounds like 2,6-dimethylbenzoic acid.

Chemistry of Key Derivatives and Analogs of 3 Chloromethyl 2,6 Dimethyl Benzoic Acid

Synthesis and Reactivity of Carboxylic Acid Esters (e.g., Methyl 3-(chloromethyl)-2,6-dimethylbenzoate)

Carboxylic acid esters of 3-chloromethyl-2,6-dimethyl-benzoic acid, such as the methyl ester, are important derivatives that allow for a wide range of chemical transformations. Their synthesis and reactivity are governed by the interplay between the sterically hindered carboxyl group and the reactive benzylic chloride functionality.

Esterification Reactions and Ester Hydrolysis

The synthesis of esters from this compound is a challenging process primarily due to steric hindrance. The two methyl groups at the ortho positions (positions 2 and 6) flank the carboxylic acid group, impeding the approach of an alcohol nucleophile during standard acid-catalyzed esterification. This steric shielding makes the esterification of 2,6-disubstituted benzoic acids significantly more difficult compared to less substituted benzoic acids. brainly.in

To overcome this steric hindrance, more robust methods than simple Fischer esterification are often required. One common approach involves first converting the carboxylic acid to a more reactive acyl derivative, such as an acid chloride, which can then readily react with an alcohol. Alternatively, synthesis can proceed by first esterifying the parent compound, 2,6-dimethylbenzoic acid, and then introducing the chloromethyl group via side-chain halogenation. For instance, the ethyl ester of the related 2-bromomethyl-6-methyl-benzoic acid has been prepared from the acid, indicating that esterification is feasible. google.com

Hydrolysis of these esters, the reverse reaction of esterification, is also affected by steric factors. The bulky ortho-substituents that hinder ester formation also protect the ester's carbonyl group from nucleophilic attack by hydroxide (B78521) ions under basic conditions, making saponification slower than for unhindered esters.

Table 1: Comparison of Esterification Favorability

| Compound | Substitution Pattern | Steric Hindrance at Carbonyl | Ease of Acid-Catalyzed Esterification |

|---|---|---|---|

| Benzoic Acid | Unsubstituted | Low | High |

| 2,6-Dimethylbenzoic Acid | Ortho-disubstituted | High | Low brainly.in |

| 2,4,6-Trimethylbenzoic Acid | Ortho, para-trisubstituted | Very High | Very Low brainly.inquora.com |

Derivatives with Modified Aromatic Substitution Patterns (e.g., 3-Chloromethyl-2,4,6-trimethylbenzoic acid)

Analyzing analogs with different substitution patterns on the aromatic ring provides valuable insights into how steric and electronic factors influence the molecule's properties and reactivity. A key analog is 3-chloromethyl-2,4,6-trimethylbenzoic acid, which features an additional methyl group at the para-position.

Comparative Synthetic Routes and Yields

The synthesis of 3-chloromethyl-2,4,6-trimethylbenzoic acid can be approached in a few ways. One route involves the direct chloromethylation of 2,4,6-trimethylbenzoic acid. However, a more common and effective strategy is to start with a more readily available precursor like mesitylene (B46885) (1,3,5-trimethylbenzene).

A prominent synthetic pathway involves the chloromethylation of mesitylene using formaldehyde (B43269) and concentrated hydrochloric acid under pressure. This reaction introduces the chloromethyl group onto the aromatic ring to produce 2,4,6-trimethylbenzyl chloride. Subsequent oxidation of one of the ring's methyl groups to a carboxylic acid would be required to complete the synthesis, which can be a complex undertaking due to the multiple reactive sites.

A more direct route to the parent acid, 2,4,6-trimethylbenzoic acid, involves the Friedel-Crafts acylation of mesitylene followed by a haloform reaction. google.com The resulting acid could then potentially be chloromethylated, although this step would face challenges of regioselectivity. A patent describes the chloromethylation of similar aromatic hydrocarbons with formaldehyde and HCl in a pressure reactor, achieving high yields of over 90%. google.com

Table 2: Synthetic Route Data for Chloromethylation of Aromatic Hydrocarbons google.com

| Reactant | Reagents | Temperature | Pressure | Time | Product | Yield |

|---|---|---|---|---|---|---|

| Xylene | Formaldehyde, HCl | 100-140 °C | 1-4 bar | 8-12 h | Dimethyl benzyl (B1604629) chloride | 92.4% |

| Mesitylene | Formaldehyde, HCl | 100-140 °C | 1-4 bar | 8-12 h | 2,4,6-Trimethylbenzyl chloride | 90.6-93.4% |

Influence of Steric and Electronic Effects on Reactivity

The addition of a third methyl group to the aromatic ring, creating 3-chloromethyl-2,4,6-trimethylbenzoic acid, introduces significant steric and electronic changes compared to the 2,6-dimethyl analog.

Steric Effects: The presence of three methyl groups, two of which are ortho to the carboxyl function, creates even greater steric bulk. This "buttressing effect" further restricts rotation and access to the carboxylic acid group, making processes like esterification even more challenging than for 2,6-dimethylbenzoic acid. The increased steric crowding around the carboxyl group significantly reduces its reactivity towards nucleophiles. brainly.in

Electronic Effects: Methyl groups are electron-donating through an inductive effect. The presence of three such groups in the 2,4,6-trimethyl analog increases the electron density on the aromatic ring and the oxygen atoms of the carboxyl group. This enhanced electron density makes the carboxyl group less acidic (a higher pKa) compared to the 2,6-dimethyl analog, as it destabilizes the resulting carboxylate anion. brainly.in Conversely, the electron-rich nature of the ring can influence the reactivity of the chloromethyl group and the ring itself in electrophilic substitution reactions.

Anhydrides, Acid Halides, and Other Acyl Derivatives

To overcome the low reactivity of the sterically hindered carboxylic acid, it is often converted into more reactive acyl derivatives like acid halides and anhydrides.

The most common acyl derivative is the acid chloride. 3-Chloromethyl-2,6-dimethyl-benzoyl chloride can be synthesized by reacting the parent carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. A patented process for the analogous 2,4,6-trimethylbenzoyl chloride involves heating the corresponding acid with thionyl chloride, followed by distillation to purify the product. patsnap.com This method is directly applicable to the synthesis of 3-chloromethyl-2,6-dimethyl-benzoyl chloride.

Table 3: Synthesis Conditions for 2,4,6-Trimethylbenzoyl Chloride patsnap.com

| Reactant | Reagent | Temperature | Time | Product |

|---|---|---|---|---|

| 2,4,6-Trimethylbenzoic acid | Thionyl chloride | 50-150 °C (reflux) | 2-8 hours | 2,4,6-Trimethylbenzoyl chloride |

Once formed, the acid chloride is a versatile intermediate. It can react readily with a wide range of nucleophiles under mild conditions, bypassing the steric hindrance issues associated with the parent acid. For example, it can be used to form:

Esters: Reaction with alcohols yields esters efficiently. nih.gov

Amides: Reaction with primary or secondary amines yields amides.

Anhydrides: Reaction with a carboxylate salt can produce mixed or symmetric anhydrides.

These acyl derivatives are crucial for building more complex molecules based on the this compound scaffold.

Preparation and Interconversion

The preparation of derivatives often begins with the modification of the carboxylic acid or the chloromethyl group. Esterification of the carboxylic acid is a common initial step, which can be achieved by reacting this compound with an alcohol under acidic conditions. For instance, reaction with methanol (B129727) yields methyl 3-chloromethyl-2,6-dimethyl-benzoate. prepchem.com

The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. Interconversion of these derivatives is also feasible. For example, an ester derivative can be hydrolyzed back to the carboxylic acid, and a substituted derivative from the chloromethyl group can undergo further chemical modifications.

Utility in Further Synthetic Applications

The derivatives of this compound serve as key intermediates in the synthesis of more complex molecules. The dual functionality of the parent compound, which can be orthogonally protected and reacted, provides a strategic advantage in multi-step syntheses. For example, the esterified derivative can undergo reactions at the chloromethyl position, and subsequent hydrolysis of the ester reveals the carboxylic acid for further transformations, such as amide bond formation. This strategic approach is crucial in the construction of complex molecular architectures.

Functionalized Derivatives via the Chloromethyl Group

The benzylic chloride in the chloromethyl group is a key reactive handle for introducing a wide range of functionalities. This reactivity is central to the development of diverse libraries of compounds for various applications.

Introduction of Nitrogen-Containing Moieties (Amines, Amides)

The chloromethyl group readily reacts with primary and secondary amines to form the corresponding aminomethyl derivatives. This reaction typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct. For example, reaction with dimethylamine (B145610) would yield 3-(dimethylaminomethyl)-2,6-dimethyl-benzoic acid.

Amide functionalities can be introduced through a two-step process. First, the chloromethyl group can be converted to an aminomethyl group, as described above. Subsequently, the carboxylic acid can be coupled with another amine using standard peptide coupling reagents to form an amide bond. nih.govnih.gov Alternatively, the carboxylic acid can be first converted to an amide, followed by reaction at the chloromethyl position.

Table 1: Examples of Nitrogen-Containing Derivatives

| Reactant | Product | Functional Group Introduced |

| Dimethylamine | 3-(Dimethylaminomethyl)-2,6-dimethyl-benzoic acid | Tertiary Amine |

| Aniline | 3-(Phenylaminomethyl)-2,6-dimethyl-benzoic acid | Secondary Amine |

| Phthalimide followed by hydrolysis | 3-(Aminomethyl)-2,6-dimethyl-benzoic acid | Primary Amine |

Formation of Ethers, Thioethers, and Other Heteroatom-Substituted Compounds

Ethers and thioethers can be synthesized by reacting the chloromethyl group with alcohols, phenols, or thiols under basic conditions, following a Williamson ether synthesis-type mechanism. byjus.com For instance, reaction with sodium methoxide (B1231860) would yield 3-(methoxymethyl)-2,6-dimethyl-benzoic acid. Similarly, reaction with sodium thiomethoxide would result in the formation of 3-((methylthio)methyl)-2,6-dimethyl-benzoic acid. The stereospecificity of such substitution reactions can be important in the synthesis of chiral thioethers. beilstein-journals.org

Other heteroatoms can also be introduced. For example, reaction with sodium azide (B81097) would produce 3-(azidomethyl)-2,6-dimethyl-benzoic acid, a versatile intermediate that can be further transformed, for instance, into a triazole via "click chemistry". dergipark.org.tr

Table 2: Examples of Heteroatom-Substituted Derivatives

| Reactant | Product | Functional Group Introduced |

| Sodium Methoxide | 3-(Methoxymethyl)-2,6-dimethyl-benzoic acid | Ether |

| Sodium Thiomethoxide | 3-((Methylthio)methyl)-2,6-dimethyl-benzoic acid | Thioether |

| Sodium Azide | 3-(Azidomethyl)-2,6-dimethyl-benzoic acid | Azide |

| Sodium Cyanide | 3-(Cyanomethyl)-2,6-dimethyl-benzoic acid | Nitrile |

Design and Synthesis of Multi-functionalized Analogs for Chemical Probe Development

The development of chemical probes often requires the incorporation of multiple functionalities onto a single molecular scaffold. The orthogonal reactivity of the carboxylic acid and chloromethyl groups of this compound makes it an excellent starting point for the design and synthesis of such multi-functionalized analogs.

For example, a fluorescent reporter group could be attached via the chloromethyl group, while a photoaffinity labeling group or a biotin (B1667282) tag for pull-down experiments could be incorporated by modifying the carboxylic acid. The synthesis of such probes involves a carefully planned sequence of reactions, often utilizing protecting group strategies to ensure that the desired transformations occur at the correct positions. The synthesis of 1,2,3-triazole hybrids from Meldrum's acid derivatives showcases a relevant synthetic strategy for creating complex, multi-functional molecules. nih.gov

The design of these probes is often guided by computational modeling to predict their binding affinity and selectivity for a target protein. The synthesis then provides the physical compound for experimental validation. The development of such targeted chemical probes is a powerful approach for studying biological systems and for the identification of new drug targets.

Applications in Advanced Organic Synthesis and Materials Science

Potential Role as a Building Block in the Construction of Complex Organic Architectures

The bifunctional nature of this compound makes it a candidate for creating intricate molecular frameworks.

Polycyclic aromatic hydrocarbons (PAHs) are composed of fused aromatic rings. nih.govnih.gov The synthesis of PAHs often involves reactions that form new rings onto an existing aromatic core. The "3-Chloromethyl-2,6-dimethyl-benzoic acid" molecule contains both an electrophilic center (the chloromethyl group) and a group that can be converted into a reactive functionality (the carboxylic acid).

The chloromethyl group can participate in Friedel-Crafts type reactions, where it can alkylate another aromatic ring, leading to the formation of a new carbon-carbon bond. Subsequent cyclization reactions, potentially involving the carboxylic acid group or its derivatives, could then be envisioned to construct a new fused ring. The steric hindrance provided by the two methyl groups could influence the regioselectivity of these reactions, potentially leading to specific isomers of complex aromatic systems.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in medicinal chemistry and materials science. The "this compound" structure is well-suited for the synthesis of various heterocyclic systems.

The chloromethyl group is a reactive handle for introducing nucleophiles. Reaction with primary amines, for instance, could lead to the formation of N-benzyl derivatives, which could then undergo intramolecular cyclization with the carboxylic acid group to form lactams. Similarly, reaction with thiols or alcohols followed by cyclization could yield thiolactones or lactones, respectively. These reactions would result in the formation of new heterocyclic rings fused to the dimethyl-benzoic acid core. The general principle of using bifunctional building blocks to construct heterocyclic systems is a cornerstone of synthetic organic chemistry. chemmethod.com

Postulated Intermediary Role in the Synthesis of Agrochemicals and Dyestuffs

Many commercial agrochemicals and dyes are complex organic molecules synthesized from versatile chemical intermediates. nih.govguidechem.com

Insecticide intermediates are crucial building blocks for the synthesis of active ingredients that protect crops. guidechem.com The synthesis of many pesticides involves the coupling of different molecular fragments. The chloromethyl group of "this compound" could be used to connect the substituted benzoic acid moiety to other pharmacophores. For example, it could react with phenols or anilines to form ether or amine linkages, which are common in agrochemical structures. The carboxylic acid group provides another point for modification, such as conversion to an ester or amide, further diversifying the potential structures that could be accessed.

The synthesis of certain dyes and pigments involves the derivatization of aromatic carboxylic acids. While no specific dyes based on "this compound" are documented, its structural features are relevant. The carboxylic acid group can be converted into an acyl chloride, which is a highly reactive species for the synthesis of amides and esters. Many dyes are based on complex amides. Furthermore, the chloromethyl group could be used to attach the chromophore to a polymer backbone or another surface.

Theoretical Utilization in Polymer Chemistry and Material Science

The bifunctional nature of "this compound" also suggests potential applications in polymer chemistry.

This compound could theoretically be used as a monomer in polymerization reactions. The carboxylic acid could be used in polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. The chloromethyl group would then be a pendant functional group along the polymer chain. This pendant group could be used for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of specific functional molecules, thereby tuning the properties of the final material. For instance, quaternization of the resulting benzylic chloride with a tertiary amine would introduce ionic groups, potentially creating ion-exchange resins or polymer electrolytes.

Monomer Units for Specialty Polymers

The bifunctional nature of this compound allows it to be utilized as a monomer in the synthesis of specialty polymers. The carboxylic acid group can participate in condensation polymerizations, such as polyesterification, while the chloromethyl group can either be preserved as a reactive pendant group for post-polymerization modification or can also be involved in polymerization reactions.

The esterification of the carboxylic acid with a diol, or the reaction of its acid chloride derivative with a diol, can lead to the formation of polyesters. The presence of the chloromethyl group on the polymer backbone introduces a reactive site that can be used for grafting other polymer chains or for introducing specific functionalities. For instance, the chloromethyl group can be converted to a quaternary ammonium (B1175870) salt to create an ion-exchange resin or to an azide (B81097) for use in "click" chemistry.

The steric hindrance provided by the 2,6-dimethyl substitution pattern can influence the polymer's properties, potentially leading to polymers with increased thermal stability, altered solubility, and unique conformational characteristics.

Table 1: Potential Polymers Derived from this compound

| Monomer(s) | Polymerization Type | Resulting Polymer Structure (Repeating Unit) | Potential Properties and Applications |

| This compound and a generic diol (HO-R-OH) | Polyesterification | -[O-C(=O)-(C₆H₂)(CH₃)₂(CH₂Cl)-C(=O)-O-R]- | Thermally stable, functionalizable polyesters for coatings or specialty films. |

| This compound | Self-condensation (hypothetical) | -[(C₆H₂)(CH₃)₂(CH₂Cl)-C(=O)O]- | Aromatic polyesters with reactive pendant groups. |

| Acrylate monomer and 3-chloromethyl-2,6-dimethyl-benzoyl chloride | Radical polymerization of the resulting monomer | -[CH₂-CH(C(=O)O-(C₆H₂)(CH₃)₂(CH₂Cl))]- | Acrylic polymers with functional side chains for subsequent modifications. |

Cross-linking Agents or Modifiers in Polymer Networks

The presence of two distinct reactive functional groups makes this compound a potential candidate for use as a cross-linking agent or a modifier in polymer networks. The carboxylic acid can form ester or amide bonds with polymers containing hydroxyl or amine functionalities, respectively. Simultaneously, the chloromethyl group can react with nucleophilic sites on the polymer chains, such as amines, thiols, or carboxylates, to form covalent cross-links.

This dual reactivity allows for the creation of well-defined network structures. For example, in a system containing a polymer with pendant hydroxyl groups, the carboxylic acid of this compound can form an ester linkage, and the chloromethyl group can then react with another hydroxyl group on an adjacent polymer chain, leading to a cross-linked network. The rigidity of the aromatic ring and the steric bulk of the methyl groups would contribute to the mechanical and thermal properties of the resulting network. Research on other bifunctional molecules, such as those used in creating albumin-crosslinked poly(acrylamide) hydrogels, demonstrates the principle of using such linkers to create functional polymer networks researchgate.net.

Table 2: Potential Cross-linking Reactions with this compound

| Polymer Type | Complementary Functional Groups | Cross-linking Reaction Type | Resulting Linkage |

| Poly(vinyl alcohol) | Hydroxyl (-OH) | Esterification and Etherification | Ester and ether linkages |

| Poly(ethyleneimine) | Amine (-NH₂) | Amidation and N-Alkylation | Amide and amine linkages |

| Thiolated polymers | Thiol (-SH) | Thioesterification and Thioetherification | Thioester and thioether linkages |

Development of Reagents and Catalysts from this compound Scaffolds

The this compound scaffold can be chemically modified to generate a variety of reagents and catalyst precursors. The chloromethyl group is particularly amenable to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

For example, reaction with tertiary amines can yield quaternary ammonium salts, which can function as phase-transfer catalysts. Displacement of the chloride with a phosphine (B1218219) group could lead to the formation of phosphonium (B103445) salts or, after reduction, phosphine ligands that are crucial in organometallic catalysis. A recent study has shown that urea-substituted cyclopentadienyl (B1206354) ligands on Rh(III) catalysts can accelerate the C-H olefination of benzoic acid derivatives through hydrogen bonding interactions nih.gov. This highlights the potential for developing catalysts based on functionalized benzoic acid scaffolds.

Furthermore, the carboxylic acid group can be used to anchor these molecular structures to solid supports, creating heterogeneous catalysts that are easily separable from reaction mixtures. The steric hindrance from the ortho-methyl groups can also play a role in creating a specific ligand bite angle or a chiral pocket in asymmetric catalysis, if the molecule is further modified to introduce chirality. The catalytic oxidation of carbon-halogen bonds to carboxylic acids has been demonstrated with an acridine-based PNP-Ru pincer complex, showcasing the transformation of benzylic halides to valuable chemical entities acs.org.

Table 3: Potential Reagents and Catalysts Derived from this compound

| Derivative | Synthesis from this compound | Potential Application |

| Quaternary Ammonium Salt | Reaction of the chloromethyl group with a tertiary amine. | Phase-transfer catalyst. |

| Phosphine Ligand Precursor | Reaction with a phosphide (B1233454) or phosphine. | Ligand for transition metal catalysis. |

| Thiol Derivative | Reaction with a thiol source. | Building block for sulfur-containing compounds or ligands. |

| Supported Catalyst | Anchoring the carboxylic acid group to a solid support. | Heterogeneous catalysis. |

Supramolecular Chemistry Applications (e.g., Non-covalent Interactions in Crystal Engineering)

In the realm of supramolecular chemistry and crystal engineering, this compound offers several interesting features for the construction of well-defined molecular assemblies. The carboxylic acid group is a robust hydrogen-bond donor and acceptor, capable of forming predictable hydrogen-bonded dimers or catemers. This is a common and well-studied motif in the crystal structures of benzoic acid and its derivatives mdpi.com.

The chloromethyl group can participate in weaker non-covalent interactions, such as halogen bonding, where the chlorine atom acts as a halogen bond donor to interact with Lewis bases. The interplay between the strong hydrogen bonds of the carboxylic acid and the weaker halogen bonds of the chloromethyl group can be exploited to direct the formation of specific one-, two-, or three-dimensional supramolecular architectures. Studies on other halogenated benzoic acids have demonstrated the successful use of combined hydrogen and halogen bonds to create complex solid-state networks nih.gov.

The steric bulk of the ortho-methyl groups will significantly influence the packing of the molecules in the crystal lattice, potentially leading to the formation of porous structures or enabling the inclusion of guest molecules in the crystalline matrix. The formation of metal-organic frameworks (MOFs) from various substituted benzoic acids is an area of active research, where the carboxylic acid coordinates to metal centers to form extended networks with potential applications in gas storage, separation, and catalysis nih.govmdpi.com.

Table 4: Potential Supramolecular Synthons and Interactions

| Interacting Groups | Type of Interaction | Resulting Supramolecular Motif |

| Carboxylic acid with carboxylic acid | Hydrogen bonding | Dimer or catemer |

| Carboxylic acid with a Lewis base (e.g., pyridine) | Hydrogen bonding | Heterosynthon |

| Chloromethyl group with a Lewis base | Halogen bonding | Linear or bent interaction |

| Aromatic ring with another aromatic ring | π-π stacking | Offset or face-to-face stacking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.